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Compound of Interest

2-(4-Bromo-1H-pyrazol-1-
Compound Name:
yl)pyrimidine

Cat. No.: B1520162

In the landscape of contemporary drug discovery, particularly in the pursuit of targeted
therapies, the strategic design of small molecules hinges on the use of versatile and reactive
chemical intermediates. Among these, 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine, identified by
its CAS number 857641-46-4, has emerged as a significant building block. This molecule
belongs to the pyrazolopyrimidine class, a privileged heterocyclic scaffold that is a bioisostere
of the adenine ring found in ATP.[1] This structural mimicry allows derivatives of this scaffold to
function effectively as inhibitors of protein kinases, a class of enzymes frequently dysregulated
in diseases like cancer.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals,
provides a comprehensive technical overview of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine. We
will delve into its synthesis, characterization, key reactions, and its pivotal role in the
development of next-generation kinase inhibitors, grounding all information in established
scientific literature and field-proven insights. The presence of a bromine atom on the pyrazole
ring provides a crucial reactive handle, primarily for palladium-catalyzed cross-coupling
reactions, enabling the synthesis of diverse and complex molecular libraries for screening and
lead optimization.[3]

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is essential for
its effective use in synthesis and process development. The key attributes of 2-(4-Bromo-1H-
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pyrazol-1-yl)pyrimidine are summarized below.

Property Value Source(s)
CAS Number 857641-46-4 [4]
Molecular Formula C7HsBrNa [4]
Molecular Weight 225.05 g/mol [4]
Monoisotopic Mass 223.970u [4]
Appearance Light yellow solid (typical) [5]
Boiling Point 402.2 £ 37.0 °C (Predicted) [6]
Density 1.79 + 0.1 g/cm? (Predicted) [6]

Synthesis and Characterization: A Validated
Protocol

The reliable synthesis of this intermediate is critical for its application in multi-step drug
development campaigns. The most common and efficient method reported is the electrophilic
bromination of the precursor, 2-(1H-pyrazol-1-yl)pyrimidine.

Causality in Experimental Design

The choice of an acetic acid solvent system is deliberate. Acetic acid is a polar, protic solvent
that can facilitate the reaction by stabilizing charged intermediates. Furthermore, it can help to
activate the bromine molecule, making it a more effective electrophile for attacking the electron-
rich pyrazole ring. The reaction is typically performed at room temperature overnight to ensure
complete conversion while minimizing potential side reactions. The purification by column
chromatography is a standard and necessary step to remove any unreacted starting material or
di-brominated byproducts, ensuring the high purity required for subsequent sensitive coupling
reactions.

Detailed Experimental Protocol: Synthesis

Reaction: Bromination of 2-(1H-pyrazol-1-yl)pyrimidine
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Preparation: To a solution of 2-(1H-pyrazol-1-yl)pyrimidine (0.55 g, 3.7 mmol) in acetic acid
(5 mL), add a solution of bromine (1.2 g, 7.5 mmol) in acetic acid (3 mL) dropwise at room

temperature.

Reaction: Stir the resulting mixture at room temperature overnight. The reaction progress
can be monitored by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, remove the acetic acid under reduced pressure

(rotary evaporation).

Purification: The crude residue is then purified by column chromatography on silica gel. A
typical eluent system is 2% methanol in dichloromethane.

Isolation: Combine the fractions containing the pure product and concentrate under vacuum
to yield 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine as a solid (Typical yield: 0.7 g, 85%).[4]
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Starting Materials

G—(lH—pyrazol-l—yl)pyrimidina (Bromine (Brz)) (AceticAcid (Solvent))

Reaction Conditions

Stir at Room Temperature
(Overnight)

1. Workup

Workup & Purification
Solvent Removal
(Reduced Pressure)

2. Purification
Column Chromatography
(Silica Gel, 2% MeOH/DCM)

3. Isolation

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
(CAS: 857641-46-4)

Click to download full resolution via product page

Caption: Synthesis workflow for 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine.

Characterization Data

While specific, published spectra for this exact compound are not readily available in the
searched literature, characterization would be confirmed using standard analytical techniques.

e Mass Spectrometry (MS): For a compound with the formula C7HsBrNa, the expected
monoisotopic mass is 223.970 u. In electrospray ionization mass spectrometry (ESI-MS),
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one would expect to observe the protonated molecular ion [M+H]* at m/z values of
approximately 224.977 and 226.975, reflecting the natural isotopic abundance of bromine
("°Br and 8Br).[4]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum would show characteristic signals for the protons on the pyrimidine
and pyrazole rings. The chemical shifts and coupling constants would confirm the
substitution pattern.

o 183C NMR: The spectrum would show seven distinct carbon signals, with the carbon atom
bonded to bromine appearing at a characteristic chemical shift.

Application in Drug Discovery: The Suzuki-Miyaura
Coupling

The primary utility of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine in drug discovery is its role as
an intermediate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a
key reactive site for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, which
couples an organoboron compound with an organohalide, is a powerful and widely used
method for this purpose.[3] This reaction allows for the introduction of a wide variety of aryl and
heteroaryl groups at the 4-position of the pyrazole ring, which is a common strategy for
exploring the structure-activity relationship (SAR) of kinase inhibitors.[7]

Causality in Experimental Design

The Suzuki-Miyaura reaction is a catalytic cycle that requires several key components. A
palladium catalyst, often with specific phosphine ligands like dppf (1,1'-
bis(diphenylphosphino)ferrocene), is essential to facilitate the oxidative addition and reductive
elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid
derivative for the transmetalation step. The reaction is often heated, sometimes using
microwave irradiation, to accelerate the reaction rate and improve yields.

General Experimental Protocol: Suzuki-Miyaura
Coupling
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Reaction: Palladium-catalyzed coupling of 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine with a
boronic acid derivative.

e Preparation: In a microwave-safe vial, combine 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine
(1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq), a palladium catalyst
such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (PdClz(dppf)) (0.05-0.1
eq), and a base like aqueous potassium carbonate (2.0-3.0 eq).

e Solvent Addition: Add a suitable solvent, such as acetonitrile or a dioxane/water mixture.

o Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., at 145°C for
15 minutes) or conventional heating until the starting material is consumed (monitored by
TLC or LC-MS).

o Workup: After cooling, the reaction mixture can be neutralized with a mild acid (e.g., acetic
acid) and extracted with an organic solvent like ethyl acetate.

 Purification: The combined organic layers are dried, concentrated, and the crude product is
purified, typically by High-Performance Liquid Chromatography (HPLC) or column
chromatography, to yield the desired coupled product.[4]

Reactants Reagents & Catalyst

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine Aryl/Heteroaryl Boronic Acid Palladium Catalyst Base Solvent
24 yOpy! (R-B(OH)2) (e.g., PACI2(dppf)) (e.g., K2CO3) (e.g., Acetonitrile/Water)
|

Y
-
Microwave Irradiation .
or Conventional Heating o
Forms C-C bond

Coupled Pyrazolopyrimidine Derivative

»
|

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1520162?utm_src=pdf-body
https://www.benchchem.com/product/b1520162?utm_src=pdf-body
https://www.echemi.com/products/pd1805144222-2-4-bromo-1h-pyrazol-1-ylpyrimidine.html
https://www.benchchem.com/product/b1520162?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action: A Privileged Scaffold for
Kinase Inhibition

The pyrazolopyrimidine scaffold is a cornerstone of many clinically successful kinase inhibitors.
Its efficacy stems from its ability to act as an ATP mimic. Protein kinases have a conserved
ATP-binding pocket, and a key feature of this pocket is the "hinge region,"” which forms
hydrogen bonds with the adenine ring of ATP.[1]

Pyrazolopyrimidine derivatives, being bioisosteres of adenine, can effectively occupy this
pocket and form one or more critical hydrogen bonds with the backbone amide groups of the
hinge region residues. This competitive binding prevents ATP from accessing the active site,
thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and blocking
the associated signaling pathway. The diverse substituents added via reactions like the Suzuki
coupling interact with other regions of the ATP pocket, conferring potency and selectivity for
specific kinases (e.g., EGFR, Trk, CDK, PI3K).[2][7][8]

Caption: General binding mode of a pyrazolopyrimidine kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-(4-
Bromo-1H-pyrazol-1-yl)pyrimidine.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields, and a lab coat.[6]

o Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a
chemical fume hood.[6]

o Storage: Store in a tightly closed container in a cool, dry place.
o First Aid:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek
medical attention.
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o Skin Contact: Wash off with soap and plenty of water.

o Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is more than just a chemical compound; it is a key
enabler in the rational design of targeted therapeutics. Its straightforward synthesis and, most
importantly, the reactive bromine handle make it an exceptionally valuable intermediate for
medicinal chemists. Through robust and versatile reactions like the Suzuki-Miyaura coupling,
this scaffold provides rapid access to a diverse chemical space, facilitating the exploration of
structure-activity relationships and the optimization of lead compounds. Its foundational role as
an ATP-mimetic hinge-binder ensures its continued relevance in the development of inhibitors
for a wide range of protein kinases, underscoring its importance in the ongoing quest for more
effective and selective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: A Core Heterocyclic Scaffold in Modern
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520162#2-4-bromo-1h-pyrazol-1-yl-pyrimidine-cas-
number-857641-46-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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